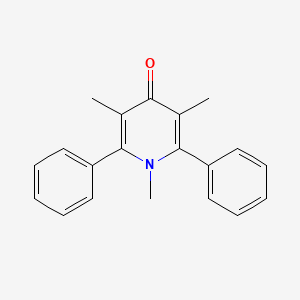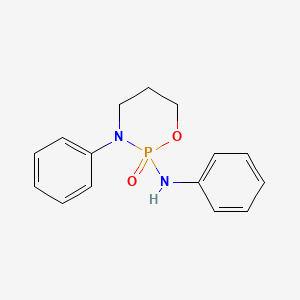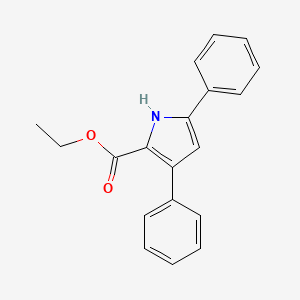![molecular formula C23H26 B14646843 (1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane CAS No. 54396-70-2](/img/structure/B14646843.png)
(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a bicyclic heptane core with a diphenylmethylidene group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the bicyclic heptane core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile. The diphenylmethylidene group is then introduced via a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired alkene.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the alkene group into an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Halides, nucleophiles like hydroxide (OH-) or cyanide (CN-)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of (1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(1R)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane: A stereoisomer with similar structure but different spatial arrangement.
(1S)-2-(Phenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane: A compound with a similar core structure but different substituents.
Uniqueness
(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane is unique due to its specific stereochemistry and the presence of the diphenylmethylidene group. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
54396-70-2 |
|---|---|
Molecular Formula |
C23H26 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(1S)-2-benzhydrylidene-1,3,3-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C23H26/c1-22(2)19-14-15-23(3,16-19)21(22)20(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3/t19?,23-/m0/s1 |
InChI Key |
NWMZRBOMOBWJLX-BVHINDKJSA-N |
Isomeric SMILES |
C[C@]12CCC(C1)C(C2=C(C3=CC=CC=C3)C4=CC=CC=C4)(C)C |
Canonical SMILES |
CC1(C2CCC(C2)(C1=C(C3=CC=CC=C3)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide, N-[[2-[(2,3-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646771.png)


![N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14646804.png)
![4-[(4-tert-Butylphenyl)sulfanyl]aniline](/img/structure/B14646812.png)




![Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14646847.png)


![2-[(Trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14646859.png)
